2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an ethyl group attached to the second carbon and a carboxylic acid group attached to the fourth carbon.
Mechanism of Action
Target of Action
Triazole derivatives have been known to exhibit inhibitory activity against enzymes like xanthine oxidase , which plays a crucial role in purine metabolism and is a target for gout treatment.
Mode of Action
Triazole derivatives, in general, are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity.
Biochemical Pathways
Given the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may affect purine metabolism, leading to decreased production of uric acid.
Result of Action
Based on the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may lead to decreased production of uric acid at the molecular level, potentially alleviating symptoms of conditions like gout at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click” chemistry. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that retain the core triazole structure .
Scientific Research Applications
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as corrosion inhibitors and photostabilizers
Comparison with Similar Compounds
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1,2,4-triazole: This isomer has a different arrangement of nitrogen atoms and exhibits slightly different chemical properties and biological activities.
4-hydroxy-1,2,3-triazole: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUHWYUKDPCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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